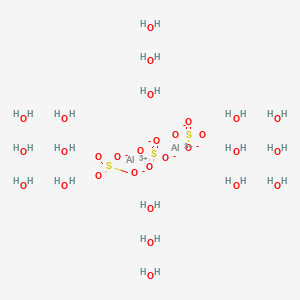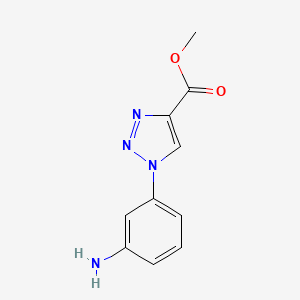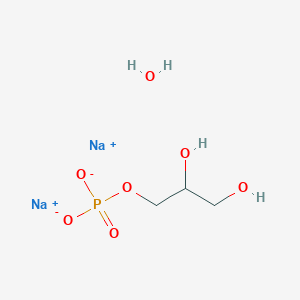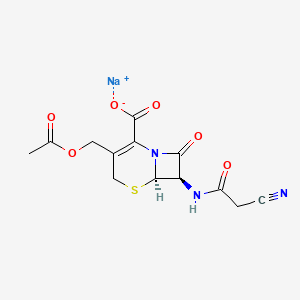
Aluminium Sulfate Octadecahydrate
描述
Aluminium sulfate octadecahydrate, with the chemical formula Al₂(SO₄)₃·18H₂O, is a hydrated form of aluminium sulfate. This compound is widely used in various industries due to its unique properties, such as its ability to act as a coagulating agent. It appears as a white crystalline solid and is highly soluble in water .
作用机制
Target of Action
Aluminum sulfate octadecahydrate, also known as Patent alum, primarily targets impurities in water . It is used as a coagulating agent in the purification of drinking water and wastewater treatment plants . It promotes particle collision by neutralizing charge, causing the microscopic impurities in the water to coagulate or clump together .
Mode of Action
The compound interacts with its targets (impurities in water) through a process known as coagulation . When added to water, it neutralizes the charge of particles, allowing them to stick together into larger clumps, or “flocs,” which can then be easily removed . This interaction results in the clarification of the water .
Biochemical Pathways
It is known that the compound can cause significant changes in protein profiles . For example, in acute and subacute treatments, it has been observed to cause a significant increase in albumin and globulin .
Pharmacokinetics
It is known that the compound is soluble in water , with a solubility of 364 g/L . This high solubility suggests that it could be readily absorbed and distributed in an aquatic environment. The compound decomposes at 90 °C .
Result of Action
The primary result of Aluminum sulfate octadecahydrate’s action is the clarification of water . By causing impurities to coagulate, it allows for their easy removal, resulting in cleaner, safer water . On a molecular level, it can cause changes in protein profiles . On a cellular level, it can cause tissue damage in the kidney of the chick .
Action Environment
The action of Aluminum sulfate octadecahydrate can be influenced by various environmental factors. For instance, the solubility of Aluminum, as with other metals, is highly pH-dependent, increasing when pH decreases . Therefore, soil acidification, linked to climate change, could affect the bioavailability of Aluminum in the aquatic environment, potentially increasing its ecotoxicological effects on semi-closed (Bays, Mediterranean Sea, etc.) or closed (lakes, etc.) aquatic ecosystems . Furthermore, the compound’s effectiveness as a coagulant can be influenced by factors such as water temperature, coagulant concentration, mixing time, and settling time .
生化分析
Biochemical Properties
Aluminium Sulfate Octadecahydrate plays a significant role in biochemical reactions, particularly as a flocculating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins and enzymes, forming stable complexes that can alter their activity. This interaction is crucial in processes such as water purification, where this compound helps in the aggregation of impurities, making them easier to remove .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic activity. This can result in altered cellular functions and, in some cases, cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, inhibiting or activating their functions. This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, this compound can inhibit the activity of certain enzymes involved in cellular metabolism, leading to a decrease in metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to this compound can result in chronic cellular effects, such as persistent oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with adverse effects such as oxidative stress, inflammation, and damage to various organs. These effects highlight the importance of dosage in determining the safety and efficacy of this compound in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to a decrease in energy production and altered metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound can bind to proteins in the bloodstream, facilitating its transport to different tissues. This distribution is crucial for its biochemical effects and overall function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can exert its effects on cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Aluminium sulfate octadecahydrate is typically synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The reaction is exothermic and produces aluminium sulfate and water: [ \text{2 Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, aluminium sulfate is produced by treating bauxite ore with sulfuric acid. The mixture is heated, and the resulting solution is allowed to crystallize, forming this compound .
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis in water, forming aluminium hydroxide and sulfuric acid. [ \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 ]
-
Decomposition: When heated, it decomposes to form aluminium oxide and sulfur trioxide. [ \text{Al}_2(\text{SO}_4)_3 \rightarrow \text{Al}_2\text{O}_3 + 3 \text{SO}_3 ]
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: High temperatures (above 580°C) are required for decomposition.
Major Products:
Hydrolysis: Aluminium hydroxide and sulfuric acid.
Decomposition: Aluminium oxide and sulfur trioxide.
Chemistry:
Biology:
Astringent: Acts as an astringent in medical applications, helping to reduce bleeding from minor abrasions.
Medicine:
Coagulant: Used in the purification of drinking water and wastewater treatment plants due to its coagulating properties.
Industry:
Paper Industry: Employed as a sizing agent in the paper industry to improve the quality of paper.
Textile Industry: Used as a mordant in dyeing and printing textiles.
相似化合物的比较
Aluminium Potassium Sulfate Dodecahydrate (AlK(SO₄)₂·12H₂O):
Ammonium Aluminium Sulfate Dodecahydrate (NH₄Al(SO₄)₂·12H₂O):
Uniqueness: Aluminium sulfate octadecahydrate is unique due to its high water content, which enhances its solubility and effectiveness as a coagulating agent. Its ability to form large, easily removable flocs makes it particularly valuable in water treatment applications .
属性
IUPAC Name |
dialuminum;trisulfate;octadecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3H2O4S.18H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);18*1H2/q2*+3;;;;;;;;;;;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVQGJHFDJVOOB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H36O30S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892432 | |
| Record name | Aluminum sesquisulfate octadecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Aluminum sulfate octadecahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20199 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7784-31-8 | |
| Record name | Patent alum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum sesquisulfate octadecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, aluminum salt (3:2), octadecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINIUM SULFATE OCTADECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCS9L00G8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylate](/img/structure/B1260368.png)
![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)








![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
